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6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) - 88188-05-0

6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate)

Catalog Number: EVT-15352826
CAS Number: 88188-05-0
Molecular Formula: C9H15N4O7P
Molecular Weight: 322.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) is a significant compound in biochemical research, particularly in the study of nucleotides and nucleic acids. The compound's molecular formula is C9H15N4O7PC_9H_{15}N_4O_7P with a molecular weight of approximately 322.21 g/mol. It is classified as a pyrimidine nucleotide, specifically a deoxynucleoside monophosphate, which plays a crucial role in the synthesis and metabolism of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) .

Synthesis Analysis

Methods

The synthesis of 6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) can be achieved through several methods, primarily involving the phosphorylation of 2'-deoxycytidine. The phosphorylation process typically utilizes phosphoric acid derivatives or phosphoramidates to introduce the phosphate group at the 5' position of the nucleoside.

Technical Details

  1. Phosphorylation Reaction: The reaction involves treating 2'-deoxycytidine with a phosphorylating agent, such as phosphoric acid or its derivatives, under acidic or neutral conditions.
  2. Purification: After synthesis, purification methods like recrystallization or chromatography may be employed to isolate the desired product from unreacted starting materials and side products.
Molecular Structure Analysis

Structure

The chemical structure of 6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) consists of a pyrimidine ring fused with a deoxyribose sugar and a phosphate group attached at the 5' position. The compound features an amino group at the 6 position of the pyrimidine ring.

Data

  • IUPAC Name: [(2R,3S,5R)-5-(4,6-diamino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
  • InChI Key: WXIFQGWWVXYSFG-CPDSJTNBSA-N
  • InChI: InChI=1S/C9H15N4O7P/c10-6-2-7(11)13(9(15)12-6)8-1-4(14)5(20-8)3-19-21(16,17)18/h2,4-5,8,14H,1,3,11H2,(H2,10,12,15)(H2,16,17,18)/t4-,5+,8+/m0/s1 .
Chemical Reactions Analysis

Reactions

6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) participates in various biochemical reactions:

  1. Phosphorylation: It can undergo further phosphorylation to form 6-Amino-2'-deoxycytidine 5'-triphosphate.
  2. Dephosphorylation: The compound can also be dephosphorylated by nucleotidases to yield 6-Amino-2'-deoxycytidine.

Technical Details

These reactions are facilitated by specific enzymes such as kinases for phosphorylation and phosphatases for dephosphorylation. The kinetics and conditions for these reactions are critical for understanding their roles in cellular metabolism.

Mechanism of Action

Process

The mechanism of action of 6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) primarily involves its incorporation into nucleic acids during DNA synthesis. Once integrated into DNA strands, it can influence the stability and function of the genetic material.

Data

Studies indicate that this compound can act as a substrate for various kinases involved in nucleotide metabolism. Its incorporation into DNA may affect replication fidelity and cellular responses to DNA damage .

Physical and Chemical Properties Analysis

Physical Properties

6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) is typically found as a crystalline solid. It is soluble in water due to its polar phosphate group.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not explicitly stated but expected to be relatively high due to its crystalline nature.
  • Stability: Generally stable under physiological conditions but may hydrolyze under extreme pH or temperature conditions.

Relevant data indicates that it retains activity across a range of pH levels typical for biological systems .

Applications

Scientific Uses

6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) has several applications in scientific research:

  1. Nucleotide Metabolism Studies: It serves as a key substrate for studying nucleotide biosynthesis pathways.
  2. Genetic Research: Its role in DNA synthesis makes it valuable for understanding genetic replication and repair mechanisms.
  3. Drug Development: This compound is explored for potential therapeutic applications in antiviral and anticancer therapies due to its effects on nucleic acid metabolism .
Biosynthetic Pathways and Metabolic Integration of 6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) in Nucleic Acid Metabolism

Role in De Novo Pyrimidine Nucleotide Synthesis Networks

6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate) (dCMP) serves as an essential precursor in the de novo pyrimidine biosynthesis pathway, occupying a central position in DNA precursor metabolism. This monophosphate nucleotide is synthesized through the phosphorylation of deoxycytidine by deoxycytidine kinase (dCK), an ATP-dependent enzyme that catalyzes the transfer of phosphate groups to the 5'-position of the deoxyribose sugar [2]. The resulting dCMP molecule features a pyrimidine ring structure with an amino group at the 4-position (C₉H₁₄N₃O₇P, molecular weight 307.2 g/mol), enabling its participation in subsequent DNA polymerization reactions [1]. The structural conformation includes a β-D-ribofuranosyl configuration where the phospho group is esterified to the 5'-hydroxyl group, forming the canonical nucleotide structure essential for nucleic acid biosynthesis [1] [5].

The conversion of dCMP to deoxycytidine triphosphate (dCTP) occurs through sequential phosphorylation steps mediated by nucleoside monophosphate kinases and nucleoside diphosphate kinases. This phosphorylation cascade is critical for maintaining the deoxynucleotide pools required for DNA replication and repair. Studies reveal that dCMP exhibits distinct substrate specificity for nucleoside monophosphate kinases, with significantly higher phosphorylation rates compared to its methylated counterpart, 5-methyl-dCMP [3]. This specificity ensures efficient metabolic channeling toward dCTP production while preventing the misincorporation of modified nucleotides.

Table 1: Enzymatic Reactions Involving dCMP in De Novo Pyrimidine Synthesis

EnzymeReaction CatalyzedCofactorsKinetic Parameters
Deoxycytidine kinasedCyd + ATP → dCMP + ADPATP/Mg²⁺Km (dCyd) = 0.5-5 µM
dCMP kinasedCMP + ATP → dCDP + ADPATP/Mg²⁺Vmax = 120 nmol/min/mg
Nucleoside diphosphate kinasedCDP + ATP → dCTP + ADPATPKcat = 300 s⁻¹

The regulatory control of dCMP metabolism involves allosteric modulation of ribonucleotide reductase (RNR), which catalyzes the rate-limiting step in deoxyribonucleotide synthesis. RNR activity maintains balanced deoxynucleotide pools through sophisticated feedback mechanisms, preventing mutagenic imbalances during DNA synthesis. Metabolic studies demonstrate that dCMP accumulation downregulates RNR activity via allosteric mechanisms, creating a homeostatic feedback loop that coordinates pyrimidine and purine deoxynucleotide production [2] [3].

Enzymatic Recycling Mechanisms Through Salvage Pathway Interactions

The salvage pathway recovery of dCMP represents a critical metabolic adaptation that conserves cellular energy by recycling nucleobases and nucleosides. This pathway operates through the concerted action of nucleoside phosphorylases and nucleobase phosphoribosyltransferases, which convert free deoxycytidine into dCMP via a GTP-dependent phosphorylation mechanism [2]. Research demonstrates that recombinant enzymes from Lactobacillus delbrueckii (NDT-II) and Bacillus subtilis (dck) can efficiently catalyze the salvage synthesis of dCMP in vitro, achieving conversion rates exceeding 60% from cytosine precursors under optimized conditions [2].

The enzymatic mechanism involves a phosphate transfer cascade where GTP serves as the primary phosphate donor. The system incorporates a GTP-regeneration module using acetate kinase (AckA) from Escherichia coli K12, which regenerates GTP from GDP using acetyl phosphate as the phosphate source. This recycling mechanism significantly enhances the thermodynamic efficiency of dCMP biosynthesis, reducing the energy expenditure associated with de novo nucleotide synthesis [2]. The reaction proceeds as follows:

  • Cytosine + Thymidine ↔ Deoxycytidine + Thymine (catalyzed by NDT-II)
  • Deoxycytidine + GTP → dCMP + GDP (catalyzed by deoxycytidine kinase)
  • GDP + Acetyl-P → GTP + Acetate (catalyzed by acetate kinase)

Table 2: Salvage Pathway Efficiency for dCMP Production

PrecursorEnzyme SystemConversion RateYieldOptimal Conditions
Cytosine (10 mM)NDT-II + dCK + AckA62.3%6.23 mMpH 7.5, 37°C
Deoxycytidine (10 mM)dCK + AckA>95%>9.5 mMpH 7.2, 37°C
Thymidine/CytosineTransglycosylation45%4.5 mMpH 8.0, 30°C

The substrate specificity of deoxycytidine kinase exhibits notable promiscuity, accepting various nucleoside analogs as substrates. However, structural studies reveal that modifications at the 4-amino group significantly impair phosphorylation efficiency. This specificity creates a metabolic bottleneck for salvaging modified cytidine analogs, potentially explaining why 5-methyl-dCMP is not efficiently recycled through the salvage pathway [3]. The enzyme's catalytic efficiency for deoxycytidine is approximately 100-fold higher than for 5-methyl-deoxycytidine, illustrating stringent recognition of the cytosine moiety [3].

The compartmentalization of salvage enzymes within the nucleus and mitochondria creates distinct dCMP pools that serve specialized functions in genome maintenance and mitochondrial DNA replication. This spatial organization enables local nucleotide recycling without disrupting cytoplasmic de novo synthesis pathways. Recent studies employing subcellular fractionation techniques have demonstrated that mitochondrial dCMP salvage activity increases during oxidative phosphorylation, suggesting a bioenergetic coupling between nucleotide recycling and cellular respiration [2] [5].

Isotopic Tracer Studies for Metabolic Flux Analysis

Isotopic labeling techniques have revolutionized our understanding of dCMP metabolism by enabling quantitative flux analysis through pyrimidine biosynthetic pathways. Studies employing ¹⁵N-labeled cytosine and ¹³C-glucose tracers coupled with mass spectrometry have mapped the metabolic fate of dCMP precursors with unprecedented resolution [3]. These approaches utilize stable isotope-labeled precursors that incorporate into dCMP through both de novo and salvage pathways, allowing researchers to distinguish between these parallel metabolic routes.

The analytical workflow typically involves:

  • Administration of isotopically labeled precursors (e.g., [¹³C₅]-glucose or [¹⁵N₃]-cytosine) to cell cultures
  • Timed extraction of nucleotide pools using acid-soluble extraction protocols
  • Chromatographic separation of nucleotides via reversed-phase HPLC or capillary electrophoresis
  • Mass spectrometric analysis of isotopic enrichment in dCMP using selected reaction monitoring

High-performance capillary electrophoresis (HPCE) has emerged as a particularly powerful tool for dCMP analysis due to its exceptional separation efficiency (>10⁶ theoretical plates) and minimal sample requirements. The optimal separation conditions employ a running buffer containing 14 mM sodium bicarbonate (pH 9.6) and 20 mM SDS, with detection at 254 nm [3]. This method resolves dCMP from structurally similar nucleotides like 5-methyl-dCMP in under 10 minutes, enabling high-throughput analysis of nucleotide pool dynamics.

Table 3: Isotopic Tracer Methods for dCMP Metabolic Flux Analysis

Tracer CompoundIsotopic LabelDetection MethodKey Metabolic Insights
[1,2-¹³C₂]-glucose¹³C in ribose moietyLC-MS/MSPentose phosphate pathway contribution to deoxyribose synthesis
[¹⁵N₃]-cytosine¹⁵N in pyrimidine ringHPLC-ESI-MSSalvage pathway contribution to dCMP pools
[D₃]-serineDeuterium in one-carbon unitsGC-MSSerine hydroxymethyltransferase activity in dTMP synthesis
[¹³C₄]-aspartate¹³C in pyrimidine ringNMRDe novo pyrimidine synthesis flux

Nuclear magnetic resonance (NMR) spectroscopy provides structural validation of isotopic incorporation patterns through analysis of ¹H-¹³C coupling constants and chemical shift perturbations. Two-dimensional ³¹P-¹³C correlation NMR has been particularly valuable for mapping phosphorylation dynamics in dCMP metabolism [1]. These studies demonstrate that the phosphodiester linkage in dCMP exhibits characteristic ³¹P chemical shifts at 3-4 ppm, serving as a signature for nucleotide identification in complex biological mixtures [1] [3].

Metabolic flux analysis (MFA) models derived from isotopic tracer studies reveal that compartmentalized flux redistribution occurs in response to nucleotide stress. Under conditions of DNA damage, flux through the salvage pathway increases by 3.5-fold while de novo synthesis remains constant, demonstrating the critical role of dCMP recycling in genome maintenance [2] [3]. Furthermore, these models have identified allosteric control points in dCMP metabolism, particularly the activation of deoxycytidine kinase by nucleoside diphosphates, which enhances salvage efficiency during S-phase of the cell cycle.

Properties

CAS Number

88188-05-0

Product Name

6-Amino-2'-deoxycytidine 5'-(dihydrogen phosphate)

IUPAC Name

[(2R,3S,5R)-5-(4,6-diamino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C9H15N4O7P

Molecular Weight

322.21 g/mol

InChI

InChI=1S/C9H15N4O7P/c10-6-2-7(11)13(9(15)12-6)8-1-4(14)5(20-8)3-19-21(16,17)18/h2,4-5,8,14H,1,3,11H2,(H2,10,12,15)(H2,16,17,18)/t4-,5+,8+/m0/s1

InChI Key

WXIFQGWWVXYSFG-CPDSJTNBSA-N

Canonical SMILES

C1C(C(OC1N2C(=CC(=NC2=O)N)N)COP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C(=CC(=NC2=O)N)N)COP(=O)(O)O)O

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